

Technical Guide: Secretin (5-27) (porcine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Secretin (5-27) (porcine)*

Cat. No.: *B3028380*

[Get Quote](#)

CAS Number: 19665-15-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the porcine peptide fragment Secretin (5-27), a critical tool in the study of the secretin receptor and its associated signaling pathways. This document consolidates key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action to support research and development in gastroenterology, endocrinology, and related fields.

Core Properties

Secretin (5-27) (porcine) is a C-terminal fragment of the native 27-amino acid porcine secretin. Lacking the N-terminal four amino acids, it acts as a competitive antagonist at the secretin receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) family. Its primary utility in research is to probe the function of the secretin receptor and to block its downstream signaling cascades.

Property	Value	Reference
CAS Number	19665-15-7	[1] [2] [3] [4] [5]
Molecular Formula	C115H200N38O34	[1] [2] [3]
Synonyms	SQ 19301, Secretin Carboxyl-terminal Tricosapeptide	[1] [2]
Biological Activity	Secretin Receptor Antagonist	[5] [6] [7]

Quantitative Data

The following tables summarize the binding affinity and inhibitory activity of Secretin (5-27) and its analogs from various in vitro studies.

Table 2.1: Binding Affinity (Ki) of Secretin Analogs for the Secretin Receptor

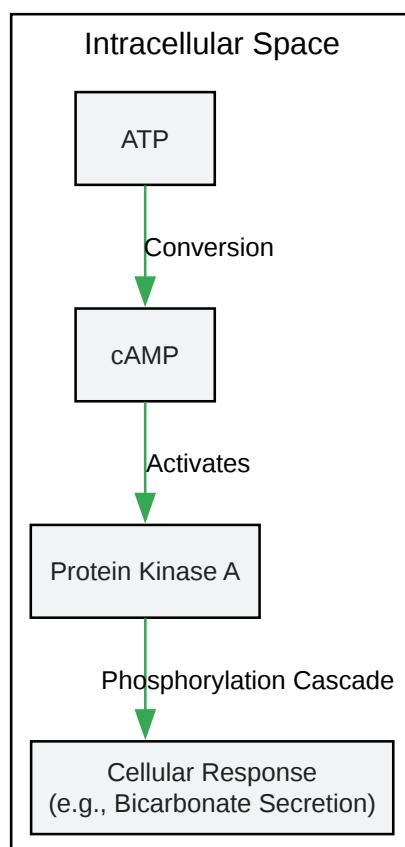
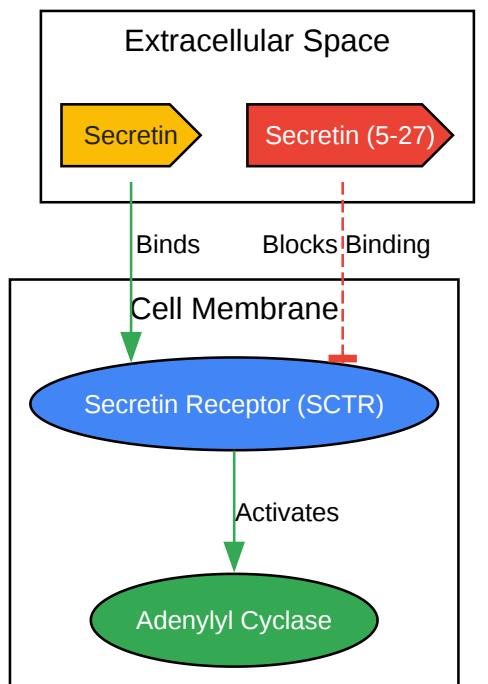


Compound	Cell Type/Tissue	Radioligand	Ki (nM)	Reference
[(CH ₂ NH) _{4,5}]sec retin	Guinea pig pancreatic acini	Not Specified	4400 ± 400	[1] [3]
(Y10,c[E16,K20], I17,Cha22,R25)s ec(5-27)	CHO-SecR-low cells	125I-(Y10)sec(1- 27)	4	[5]

Table 2.2: Inhibitory Concentration (IC50) of Secretin Analogs

Compound	Assay Type	Cell Type	IC50 (nM)	Reference
[(CH ₂ NH)4,5]sec retin	cAMP Inhibition	Guinea pig pancreatic acini	2700 ± 500	[1][3]
(Y10,c[E16,K20], I17,Cha22,R25)s ec(5-27)	cAMP Inhibition (vs 0.01 nM secretin)	CHO-SecR-low cells	34 ± 4	[5]
(Y10,c[E16,K20], I17,Cha22,R25)s ec(5-27)	cAMP Inhibition (vs 0.1 nM secretin)	CHO-SecR-low cells	168 ± 39	[5]
Peptide 136	β-arr2-GFP translocation	U2OS cells	309 ± 74	[3]
Peptide 143	β-arr2-GFP translocation	U2OS cells	697 ± 55	[3]
Peptide 144	β-arr2-GFP translocation	U2OS cells	570 ± 30	[3]

Signaling Pathway

Secretin (5-27) (porcine) functions by competitively inhibiting the binding of native secretin to its receptor. This prevents the G-protein-mediated activation of adenylyl cyclase, thereby blocking the subsequent increase in intracellular cyclic AMP (cAMP) levels.

[Click to download full resolution via product page](#)

Caption: Antagonistic action of Secretin (5-27) on the Secretin Receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Secretin (5-27) (porcine)**.

Radioligand Competition Binding Assay

This protocol is adapted from studies characterizing the binding of secretin analogs to the secretin receptor.[1][3][5][8]

Objective: To determine the binding affinity (K_i) of Secretin (5-27) by measuring its ability to compete with a radiolabeled secretin analog for binding to the secretin receptor.

Materials:

- CHO cells stably expressing the human secretin receptor (CHO-SecR).
- Radioligand: [^{125}I -Tyr10]rat secretin-27.
- **Secretin (5-27) (porcine)** and other competing ligands.
- Binding Buffer: (e.g., 25 mM HEPES, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 1% BSA).
- Washing Buffer: (e.g., ice-cold PBS).
- Scintillation fluid.
- Gamma counter or scintillation counter.

Procedure:

- **Cell Preparation:** Culture CHO-SecR cells to near confluence. Harvest cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer to a desired protein concentration (e.g., 10-20 $\mu\text{g}/\text{well}$).
- **Assay Setup:** In a 96-well plate, add in the following order:
 - Binding buffer.

- A fixed concentration of [¹²⁵I]-Tyr10]rat secretin-27 (e.g., 20,000 cpm/well).
- Increasing concentrations of unlabeled Secretin (5-27) or other competing ligands (for displacement curve). For total binding, add buffer instead of competitor. For non-specific binding, add a high concentration of unlabeled native secretin (e.g., 1 μ M).
- Add the cell membrane preparation to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
- Termination and Washing: Terminate the binding by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in binding buffer. Wash the filters rapidly with ice-cold washing buffer to remove unbound radioligand.
- Quantification: Dry the filters and add scintillation fluid. Measure the radioactivity retained on the filters using a gamma counter or scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting dose-response curve using a four-parameter logistic regression. Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This protocol is based on methods used to assess the antagonistic activity of secretin analogs on cAMP production.[1][3][9][10]

Objective: To measure the ability of Secretin (5-27) to inhibit secretin-stimulated intracellular cAMP accumulation.

Materials:

- Cells expressing the secretin receptor (e.g., CHO-K1 SCTR Gs Cell Line, NG108-15 cells).
- Native secretin (agonist).

- **Secretin (5-27) (porcine)** (antagonist).
- Cell culture medium.
- Stimulation Buffer (e.g., HBSS with 10 mM HEPES).
- cAMP detection kit (e.g., HitHunter cAMP XS+ assay, LANCE Ultra cAMP kit).
- 384-well white microplates.

Procedure:

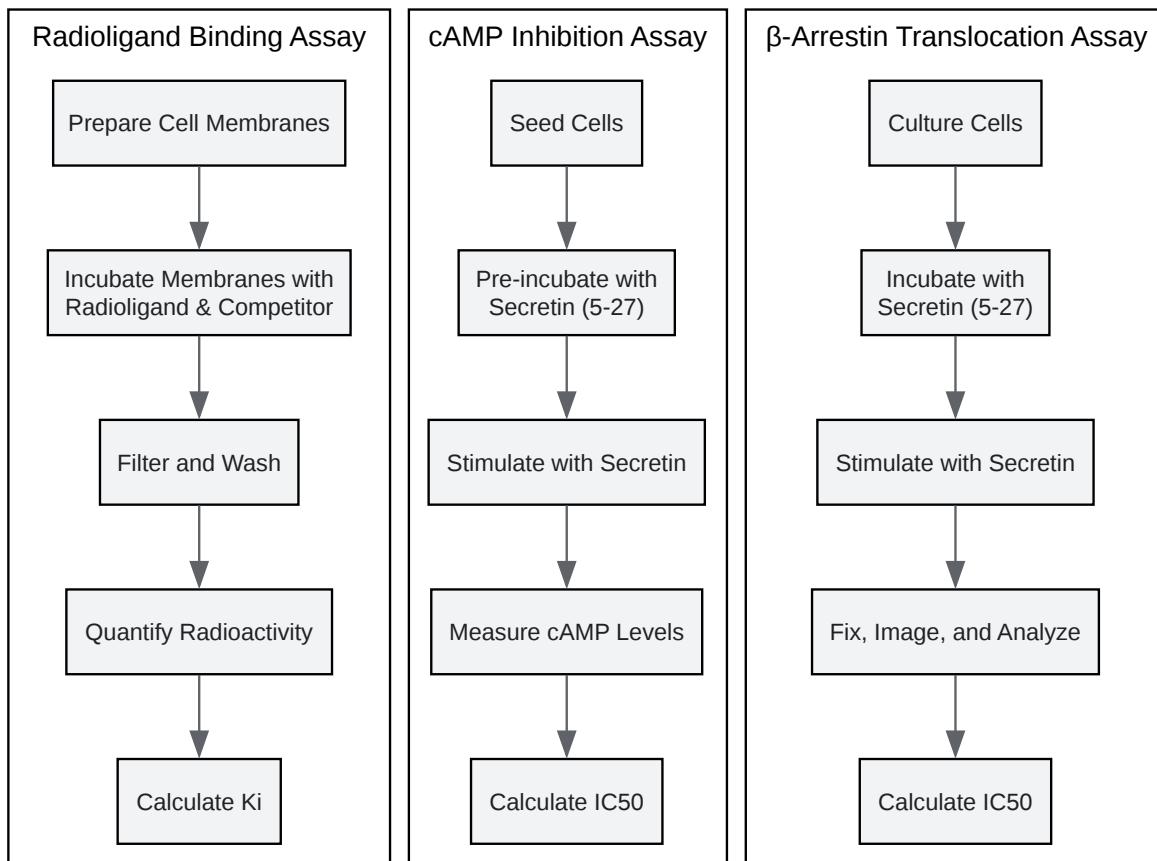
- **Cell Seeding:** Seed cells into a 384-well white microplate at an appropriate density and incubate overnight at 37°C.
- **Antagonist Pre-incubation:** Aspirate the culture medium. Add dilutions of Secretin (5-27) in stimulation buffer to the cells and incubate at room temperature for a short period (e.g., 5 minutes).
- **Agonist Stimulation:** Add a fixed concentration of native secretin (e.g., 0.5 nM) to the wells already containing the antagonist and incubate for an additional period (e.g., 15 minutes) at room temperature.
- **cAMP Measurement:** Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves the addition of lysis/detection reagents and measurement of a luminescent or fluorescent signal.
- **Data Analysis:** Plot the measured signal (correlating to cAMP concentration) against the logarithm of the antagonist concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) from the resulting dose-response curve using a four-parameter logistic regression.

β-Arrestin Translocation Assay

This protocol describes a method to assess receptor activation and antagonism by visualizing the recruitment of β-arrestin to the activated receptor.[\[1\]](#)[\[3\]](#)

Objective: To determine the antagonistic activity of Secretin (5-27) by measuring its ability to block secretin-induced β-arrestin2-GFP translocation to the secretin receptor.

Materials:


- U2OS cells co-expressing human SCTR and β -arrestin2 coupled to GFP (β -arr2-GFP).
- Native secretin.
- **Secretin (5-27) (porcine).**
- Cell culture medium.
- Fixation and permeabilization solutions (e.g., paraformaldehyde, Triton X-100).
- High-content imaging system.

Procedure:

- Cell Culture: Culture the U2OS-SCTR- β -arr2-GFP cells in a suitable format for imaging (e.g., 96-well imaging plates).
- Antagonist Incubation: Treat the cells with varying concentrations of Secretin (5-27) for a short pre-incubation period (e.g., 5 minutes) at 37°C.
- Agonist Stimulation: Add a fixed concentration of native secretin (e.g., 10 nM) and incubate for an additional period (e.g., 15 minutes) at 37°C to induce β -arr2-GFP translocation.
- Fixation and Staining: Terminally fix and permeabilize the cells. If necessary, stain for nuclei with a fluorescent dye (e.g., DAPI).
- Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the translocation of β -arr2-GFP from the cytoplasm to the cell membrane/receptor clusters.
- Data Analysis: Plot the degree of β -arrestin translocation against the logarithm of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

[Click to download full resolution via product page](#)

Caption: General workflows for key *in vitro* assays involving Secretin (5-27).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- 2. Interaction of secretin5-27 and its analogues with hormone receptors on pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]
- 8. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Exocrine Pancreas: The Role of Secretagogues, Cyclic Nucleotides, and Calcium in Enzyme Secretion | Annual Reviews [annualreviews.org]
- To cite this document: BenchChem. [Technical Guide: Secretin (5-27) (porcine)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3028380#secretin-5-27-porcine-cas-number\]](https://www.benchchem.com/product/b3028380#secretin-5-27-porcine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com